
3,4-Dimethyl-5-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-5-phenylaniline is an aromatic amine with the molecular formula C14H15N. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the aniline ring. Aromatic amines like this compound are significant in various chemical and industrial applications due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-5-phenylaniline typically involves the nitration of 3,4-dimethylaniline followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. Common reagents for nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-5-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted anilines, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,4-Dimethyl-5-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate or as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-5-phenylaniline involves its interaction with various molecular targets, primarily through its amine group. This compound can form hydrogen bonds and engage in nucleophilic substitution reactions, affecting the activity of enzymes and other proteins. The pathways involved include those related to aromatic amine metabolism and detoxification .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylaniline: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenylaniline: Lacks the methyl groups, affecting its chemical properties and uses.
3,5-Dimethylaniline: Similar structure but different substitution pattern, leading to variations in reactivity and applications
Uniqueness
3,4-Dimethyl-5-phenylaniline is unique due to the specific arrangement of its methyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3,4-dimethyl-5-phenylaniline |
InChI |
InChI=1S/C14H15N/c1-10-8-13(15)9-14(11(10)2)12-6-4-3-5-7-12/h3-9H,15H2,1-2H3 |
Clé InChI |
JQGJCIUYWJSVCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




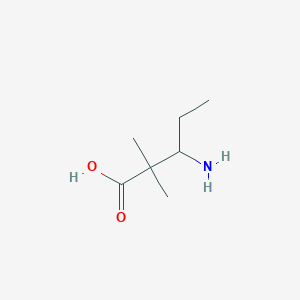
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B15275070.png)

![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)
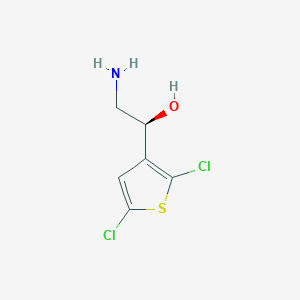
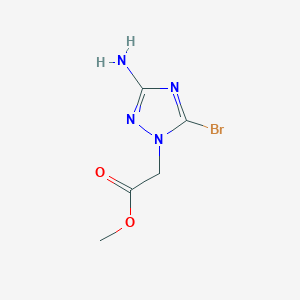
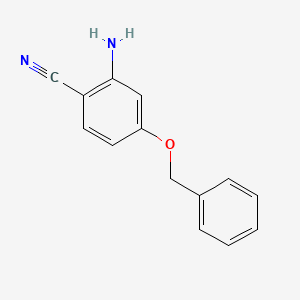
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)

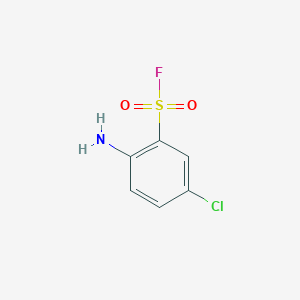

![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)
